Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate
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Overview
Description
Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by the presence of a methoxy group, a methyl group, and a carboxylate ester group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate typically involves the esterification of 3-methoxy-5-methylnaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular components, modulating biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methoxynaphthalene: Similar in structure but lacks the carboxylate ester group.
1-Methylnaphthalene: Similar in structure but lacks the methoxy and carboxylate ester groups.
Uniqueness
Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate is unique due to the presence of both methoxy and carboxylate ester groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
110450-53-8 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 3-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-9-5-4-6-11-12(9)7-10(16-2)8-13(11)14(15)17-3/h4-8H,1-3H3 |
InChI Key |
RVGBVHRFUDKYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC)OC |
Origin of Product |
United States |
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